

# An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxydibenzofuran

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## Compound of Interest

Compound Name: 2-Hydroxydibenzofuran

Cat. No.: B1202526

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Hydroxydibenzofuran**. The information is curated to support research, drug discovery, and development activities by offering a consolidated reference for this compound's fundamental characteristics. All quantitative data is presented in structured tables for ease of comparison, and where available, detailed experimental methodologies are provided.

## Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are pivotal in drug development.

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **2-Hydroxydibenzofuran**.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	184.19 g/mol	[1]
Melting Point	133-135 °C	[2]
Boiling Point	348 °C at 758 Torr	[2]
Predicted pKa	9.27 ± 0.30	[2]
Predicted Density	1.326 ± 0.06 g/cm <sup>3</sup>	[2]
Storage Temperature	-20°C, under inert atmosphere	[2]

Note: Specific experimental data on the solubility of **2-Hydroxydibenzofuran** in various solvents and its octanol-water partition coefficient (logP) are not readily available in the reviewed literature. The logP of the parent compound, dibenzofuran, is reported to be 4.1.[3] For reference, calculated logP values for some other benzofuran derivatives have been reported.[4][5]

## Experimental Protocols

Detailed experimental protocols specific to **2-Hydroxydibenzofuran** are not extensively published. However, standard methodologies for determining the physicochemical properties of organic compounds are applicable.

### Determination of Melting Point

A common method for determining the melting point of a crystalline solid like **2-Hydroxydibenzofuran** involves using a melting point apparatus.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The sample is heated at a controlled rate.

- The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.

## Determination of Boiling Point

The boiling point of a liquid at a specific pressure can be determined using distillation.

Methodology:

- The compound is placed in a distillation flask.
- The flask is heated, and the vapor rises and comes into contact with a thermometer.
- The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid boils, is recorded as the boiling point. The pressure at which the measurement is taken should also be recorded.

## Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While experimental data for **2-Hydroxydibenzofuran** is unavailable, the shake-flask method is a classical approach for its determination.<sup>[6]</sup>

Methodology:

- A solution of the compound is prepared in a biphasic system of n-octanol and water.
- The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.
- The concentration of the compound in each phase is then measured, typically using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

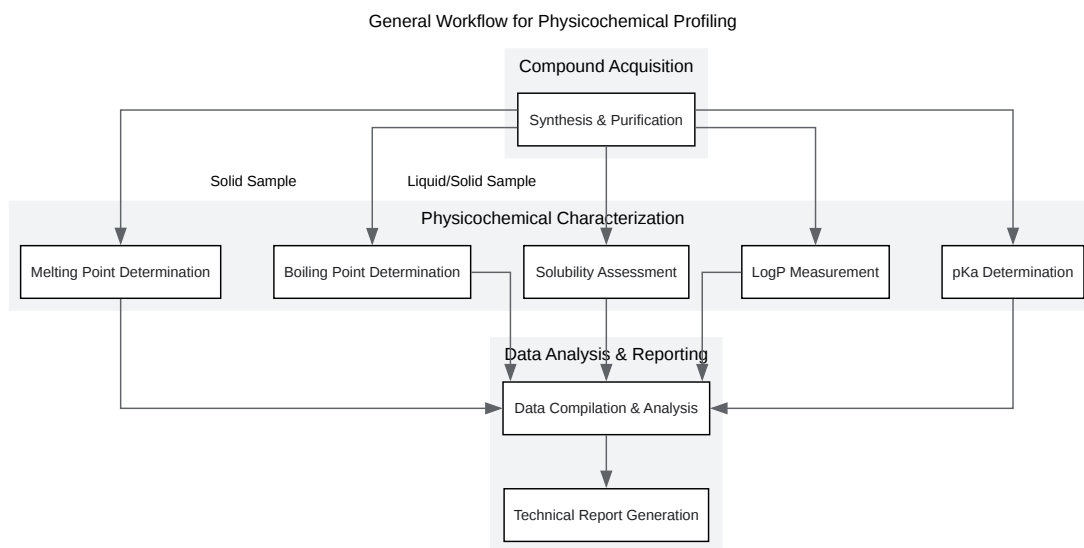
## Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **2-Hydroxydibenzofuran** are limited, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[\[7\]](#)  
[\[8\]](#)[\[9\]](#)

Several signaling pathways have been implicated in the mechanism of action of various benzofuran derivatives:

- **NF-κB and MAPK Signaling Pathways:** Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[\[10\]](#)
- **PI3K/Akt Signaling Pathway:** In the context of neurodegenerative diseases, certain benzofuran derivatives have demonstrated neuroprotective effects through the activation of the PI3K/Akt survival signaling pathway.[\[10\]](#)
- **mTOR Signaling Pathway:** Novel benzofuran derivatives have been designed as inhibitors of the mTOR pathway, showing potential in cancer therapy.[\[11\]](#)
- **T-Cell Receptor (TCR) Signaling:** Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a key regulator of the TCR signaling pathway, suggesting their potential in cancer immunotherapy.

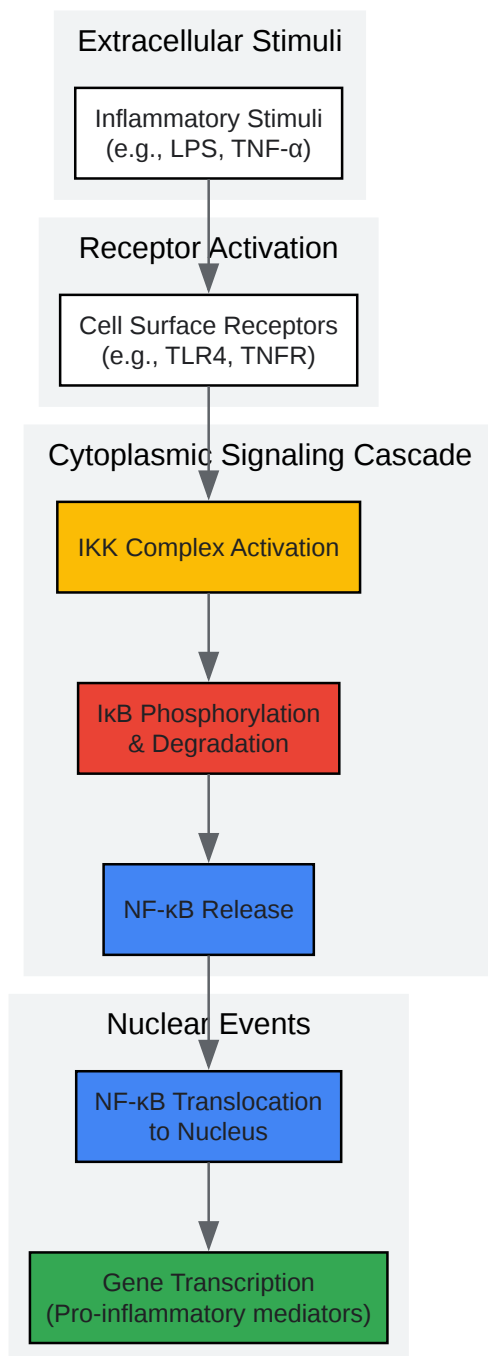
Due to the lack of specific data for **2-Hydroxydibenzofuran**, the following diagram illustrates a generalized workflow for characterizing the physicochemical properties of a novel compound.



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General workflow for physicochemical profiling.

The following diagram illustrates a simplified representation of the NF- $\kappa$ B signaling pathway, which is a common target for anti-inflammatory benzofuran derivatives. This is a representative diagram and does not imply the direct action of **2-Hydroxydibenzofuran** on this pathway.

Simplified NF- $\kappa$ B Signaling Pathway[Click to download full resolution via product page](#)Simplified NF- $\kappa$ B signaling pathway.

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